molecular formula C30H34O7 B1262529 Dorsilurin H

Dorsilurin H

Cat. No.: B1262529
M. Wt: 506.6 g/mol
InChI Key: RPAGHTUIKDMNCP-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dorsilurin E is a prenylated flavonoid isolated from Dorstenia psilurus roots, part of the Moraceae family. It exhibits notable bioactivity, particularly in inhibiting viral proteases (e.g., SARS-CoV-2 Mpro) and sex hormone-binding globulin (SHBG), making it a candidate for antiviral and male infertility therapies . Structurally, it features five fused aromatic rings and hydrophobic substituents, contributing to its strong binding affinities and stability in molecular dynamics (MD) simulations .

Properties

Molecular Formula

C30H34O7

Molecular Weight

506.6 g/mol

IUPAC Name

5,9-dihydroxy-8-[3-hydroxy-4-[(2S)-2-hydroxy-3-methylbut-3-enyl]phenyl]-2,2-dimethyl-6-(3-methylbut-2-enyl)-3,4-dihydropyrano[2,3-f]chromen-10-one

InChI

InChI=1S/C30H34O7/c1-15(2)7-10-19-24(33)20-11-12-30(5,6)37-29(20)23-25(34)26(35)27(36-28(19)23)18-9-8-17(22(32)14-18)13-21(31)16(3)4/h7-9,14,21,31-33,35H,3,10-13H2,1-2,4-6H3/t21-/m0/s1

InChI Key

RPAGHTUIKDMNCP-NRFANRHFSA-N

Isomeric SMILES

CC(=CCC1=C2C(=C3C(=C1O)CCC(O3)(C)C)C(=O)C(=C(O2)C4=CC(=C(C=C4)C[C@@H](C(=C)C)O)O)O)C

Canonical SMILES

CC(=CCC1=C2C(=C3C(=C1O)CCC(O3)(C)C)C(=O)C(=C(O2)C4=CC(=C(C=C4)CC(C(=C)C)O)O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dorsilurin Series (F, K)

Dorsilurin E belongs to a family of triprenylated flavonoids, including Dorsilurin F and K, which differ in prenyl group count and arrangement:

Compound Prenyl Groups α-Glucosidase Inhibition (IC50) Key Structural Features
Dorsilurin F 3 4.13 µM Three unmodified prenyl groups
Dorsilurin E 5 N/A Five fused rings, hydrophobic core
Dorsilurin K 1 43.95 µM Single prenyl group, reduced bulk
  • Activity Trends : The number of prenyl groups correlates with α-glucosidase inhibition. Dorsilurin F’s three prenyls yield the strongest activity, while Dorsilurin K’s single prenyl results in 10-fold weaker inhibition . Dorsilurin E’s fused-ring system enhances protease binding but lacks α-glucosidase data.

Cryptomisrine and Isoiguesterin

These non-flavonoid compounds are compared with Dorsilurin E for SHBG inhibition:

Compound Target Protein Docking Score (kcal/mol) MD Simulation Stability (RMSD) ADMET Profile
Dorsilurin E SHBG -9.0 Low RMSD (~1.5 Å) 93% absorption; no toxicity
Cryptomisrine SHBG -9.2 Moderate RMSD (~2.0 Å) 96.5% absorption; 1 Lipinski violation
Isoiguesterin SHBG -8.8 High RMSD (~2.5 Å) 95.8% absorption; 1 Lipinski violation
  • Key Findings : Despite Cryptomisrine’s superior docking score, Dorsilurin E’s lower RMSD in MD simulations and adherence to Lipinski’s rule make it a more viable drug candidate .

Functional Comparison with Other Inhibitors

SARS-CoV-2 Mpro Inhibitors

Dorsilurin E’s Mpro inhibition is compared with reference ligands:

Compound Binding Energy (kcal/mol) Key Interactions Mechanism of Action
Dorsilurin E -11.31 Hydrogen bonds with Glu166; hydrophobic interactions with His41 Restricts domain III, hindering dimerization
X77 (Control) -8.9 Polar contacts with catalytic dyad Competitive inhibition
TDZD-8 (Control) -6.5 Weak, transient binding Non-competitive inhibition
  • Advantages : Dorsilurin E’s polycyclic structure and conserved residue targeting reduce mutation resistance risks .

SHBG Inhibitors vs. Clinical Drugs

Compound Docking Score (kcal/mol) Stability (SASA/Rg) Clinical Relevance
Dorsilurin E -9.0 High SASA (~5200 Ų), low Rg (~23 Å) Potential alternative to anastrozole
Anastrozole -7.0 Low SASA (~4800 Ų), high Rg (~25 Å) Current drug with side effects
  • Superiority : Dorsilurin E’s higher SASA and lower Rg indicate tighter SHBG binding and complex stability than anastrozole .

Pharmacokinetic and Toxicity Profiles

Parameter Dorsilurin E Cryptomisrine Isoiguesterin
Intestinal Absorption 93.1% 96.5% 95.8%
BBB Permeability -0.368 -0.7629 -0.202
Ames Toxicity Negative Negative Negative
Carcinogenicity Non-carcinogenic Non-carcinogenic Non-carcinogenic
  • Conclusion : Dorsilurin E’s balanced absorption, BBB penetration, and lack of toxicity outperform similar compounds in safety profiles .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for identifying and characterizing Dorsilurin H in complex biological matrices?

  • Methodological Answer : Use high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) to isolate and identify this compound. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical for structural elucidation. For quantification, validate assays using triple-quadrupole MS with stable isotope-labeled internal standards to ensure precision (CV <15%) .

Q. How can researchers design experiments to assess the biochemical mechanism of action of this compound?

  • Methodological Answer :

  • Step 1 : Perform in silico molecular docking (e.g., AutoDock Vina) to predict target binding sites.
  • Step 2 : Validate predictions via in vitro enzyme inhibition assays (e.g., fluorescence-based kinetic measurements).
  • Step 3 : Use CRISPR-Cas9 knockout models to confirm target specificity .
  • Example Table:
Assay TypeTarget ProteinIC₅₀ (nM)Selectivity Ratio (vs. Off-Targets)
FluorescenceProtein Kinase A12.3 ± 1.2>100x

Q. What are the best practices for synthesizing this compound with high purity and yield?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using design of experiments (DoE). Monitor intermediates via thin-layer chromatography (TLC) and purify via preparative HPLC (C18 column, gradient elution). Confirm purity (>98%) using orthogonal methods: UV-Vis, MS, and elemental analysis .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Hypothesis Testing : Evaluate bioavailability differences (e.g., plasma protein binding, metabolic stability via liver microsomes).
  • Experimental Design : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure levels with effect size.
  • Data Reconciliation : Apply statistical tools like Bayesian hierarchical models to account for interspecies variability .

Q. What strategies are effective for optimizing this compound’s therapeutic window in preclinical models?

  • Methodological Answer :

  • Dose-Ranging Studies : Use log-dose response curves in rodent models to establish ED₅₀ and LD₅₀.
  • Toxicogenomics : Profile gene expression changes (RNA-seq) in high-dose cohorts to identify off-target pathways.
  • Formulation Adjustments : Test lipid nanoparticle encapsulation to enhance tissue specificity and reduce renal clearance .

Q. How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?

  • Methodological Answer :

  • Data Integration : Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to overlay transcriptomic, proteomic, and metabolomic datasets.
  • Network Pharmacology : Construct interaction networks (Cytoscape) to identify hub targets and synergistic/antagonistic effects.
  • Validation : Apply CRISPRi/a or siRNA knockdowns to perturb predicted pathways .

Q. What statistical frameworks are suitable for analyzing dose-dependent cytotoxicity variability in this compound studies?

  • Methodological Answer :

  • Model Selection : Use mixed-effects models (e.g., nonlinear regression in R/Python) to handle heteroscedasticity.
  • Outlier Detection : Apply Grubbs’ test or Mahalanobis distance to exclude non-physiological responses.
  • Reproducibility : Report effect sizes with 95% confidence intervals and power analysis (α=0.05, β=0.2) .

Data Presentation and Reproducibility Guidelines

  • Tables : Always include error margins (SD/SEM) and sample sizes (n). Use APA/ACS formatting for significance markers (e.g., *p<0.05).
  • Supplementary Materials : Deposit raw spectra, crystallography data, and code repositories (GitHub) to enable replication .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dorsilurin H
Reactant of Route 2
Dorsilurin H

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